

Compound C108: A Novel Modulator of Cellular Pathways in Cancer Stem Cells

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Compound of Interest

Compound Name: Compound C108

Cat. No.: B164253

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Compound C108, with the chemical structure 2-hydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide, has been identified as a promising small molecule that targets cellular pathways integral to the survival and proliferation of tumor-initiating cells (TICs), a subpopulation of cancer cells believed to drive tumor growth, metastasis, and therapy resistance. This technical guide provides a comprehensive overview of the cellular pathways modulated by **Compound C108**, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

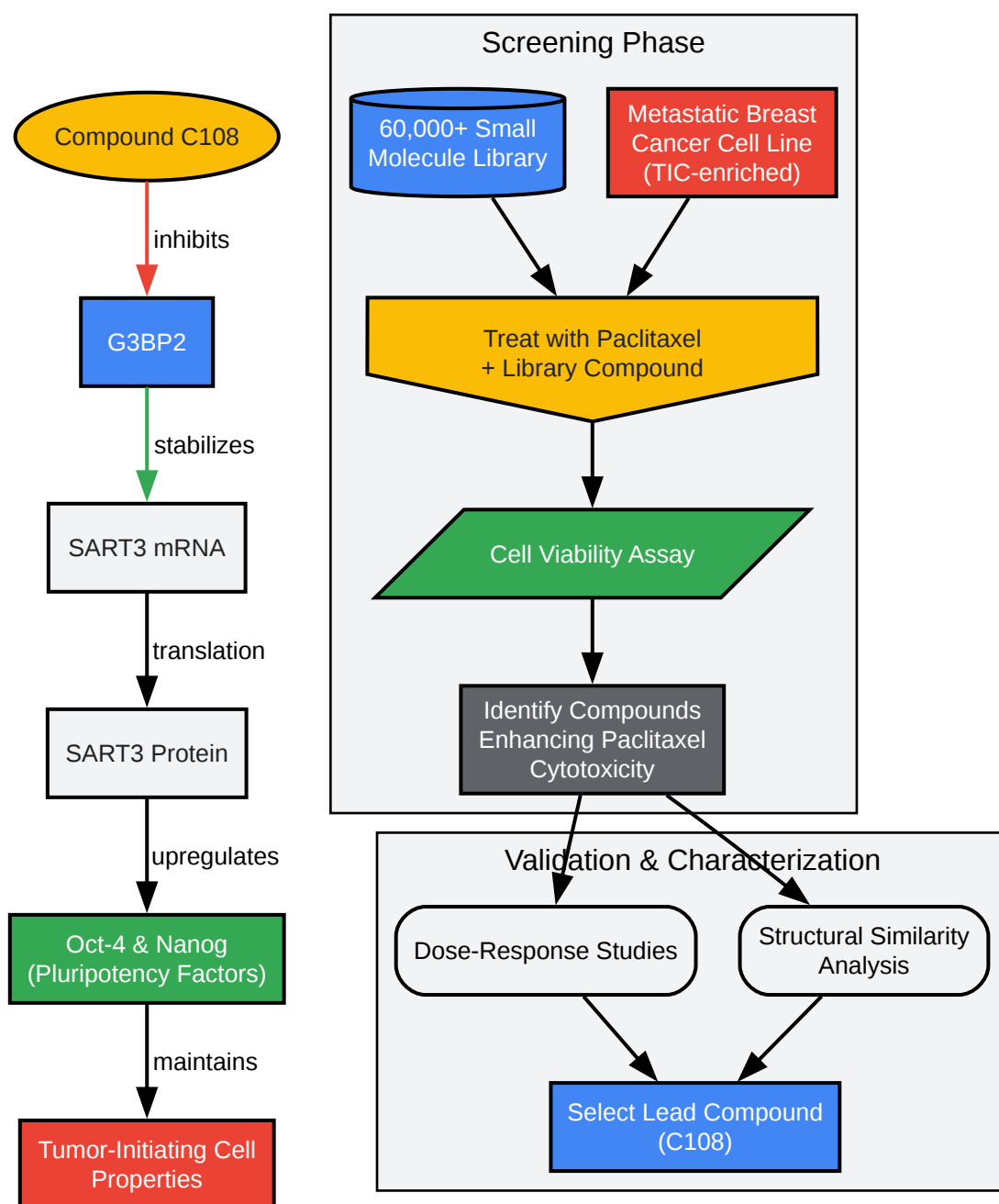
Core Mechanism of Action: Targeting the G3BP2-SART3-Oct-4/Nanog Axis

Compound C108 exerts its anti-cancer effects by directly targeting the stress granule-associated protein G3BP2.^{[1][2]} By binding to G3BP2, C108 initiates a signaling cascade that ultimately leads to the destabilization of pathways crucial for maintaining the pluripotency and self-renewal of TICs.^{[1][3]}

The primary downstream effect of G3BP2 inhibition by **Compound C108** is the reduced stabilization of Squamous cell carcinoma antigen recognized by T cells 3 (SART3) mRNA.^{[1][3]} This leads to decreased SART3 protein levels. SART3 is a key regulator of the pluripotency

transcription factors Octamer-binding protein 4 (Oct-4) and Nanog Homeobox (Nanog).[1][3] Consequently, the inhibition of the G3BP2/SART3 axis by C108 results in the downregulation of Oct-4 and Nanog expression, thereby diminishing the stem-like properties of cancer cells.[1]

Signaling Pathway Diagram



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